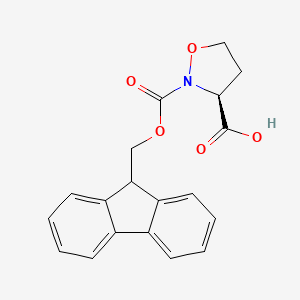

Fmoc-(s)-5-oxaproline

Description

Significance of Non-Canonical Amino Acids in Chemical Biology

The twenty canonical amino acids form the fundamental building blocks of proteins in all known organisms. mdpi.com However, the expansion of the genetic code to include non-canonical amino acids (ncAAs) has revolutionized chemical biology. acs.org These synthetic amino acids offer a powerful toolkit to design proteins and peptides with novel chemical and physical properties that are not accessible within the confines of the standard 20 amino acids. nih.gov

The incorporation of ncAAs allows for the creation of therapeutic proteins, biocatalysts for synthetic chemistry, and strategies for biological containment. acs.org Many ncAAs confer resistance to proteolytic degradation, making them valuable as potential protease inhibitors and tools for studying enzyme specificity and inhibition. mdpi.com Furthermore, ncAAs with bio-orthogonal labels are particularly useful for a variety of applications, including in vitro and in vivo studies of enzyme kinetics, molecular interactions, and bioimaging. mdpi.com The ability to introduce ncAAs into peptides and proteins can be achieved through various in vivo and in vitro methods, as well as by specific chemical and enzymatic modifications. mdpi.com This has paved the way for the development of novel bio-based and bio-inspired technologies. acs.org

Overview of Fmoc-(S)-5-Oxaproline as a Unique Proline Analog in Chemical Synthesis

This compound is a synthetic amino acid derivative that serves as a unique analog of the canonical amino acid proline. vulcanchem.com Its structure features an oxaproline ring, where an oxygen atom replaces a carbon atom in the pyrrolidine (B122466) ring of proline. vulcanchem.com This modification imparts enhanced conformational rigidity compared to natural proline derivatives. vulcanchem.com

The (S)-configuration at the alpha-carbon is crucial as it mirrors the L-amino acid geometry found in natural proteins, ensuring compatibility with biological systems. vulcanchem.com Attached to the α-amino group is the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. vulcanchem.com This group is essential for its use in solid-phase peptide synthesis (SPPS), as it prevents unwanted side reactions and can be easily removed under mild basic conditions. vulcanchem.comresearchgate.net

This compound is particularly significant for its role in the α-ketoacid-hydroxylamine (KAHA) ligation reaction, a powerful method for chemical protein synthesis. acs.orgspringernature.comnih.gov This ligation technique allows for the formation of a native amide bond between unprotected peptide segments. nih.gov The stability of this compound under standard SPPS conditions, combined with its high reactivity in the KAHA ligation, makes it a superior hydroxylamine (B1172632) derivative for the synthesis of peptides and proteins. acs.orgethz.ch This has been instrumental in the chemical synthesis of various proteins, including ubiquitin and insulin (B600854) variants. nih.govethz.ch

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₉H₁₇NO₅ vulcanchem.com |

| Molecular Weight | 339.3 g/mol vulcanchem.com |

| CAS Number | 130309-36-3 vulcanchem.com |

| Protective Group | Fmoc (9-fluorenylmethyloxycarbonyl) vulcanchem.com |

| Solubility | Compatible with DMF, chloroform (B151607) vulcanchem.com |

Key Research Findings on this compound

| Research Area | Finding |

| Peptide Ligation | This compound is a key component in the α-ketoacid-hydroxylamine (KAHA) ligation for protein synthesis. acs.orgspringernature.comnih.gov |

| Protein Synthesis | It has been successfully used in the synthesis of complex proteins like ubiquitin and SUMO proteins. nih.govresearchgate.net |

| Stability | The compound exhibits excellent stability during solid-phase peptide synthesis (SPPS). vulcanchem.comacs.org |

| Conformational Constraint | The oxaproline ring provides increased rigidity to the peptide backbone. vulcanchem.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

130309-36-3 |

|---|---|

Molecular Formula |

C19H17NO5 |

Molecular Weight |

339.3 g/mol |

IUPAC Name |

(3S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-1,2-oxazolidine-3-carboxylic acid |

InChI |

InChI=1S/C19H17NO5/c21-18(22)17-9-10-25-20(17)19(23)24-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,22)/t17-/m0/s1 |

InChI Key |

LWCNNKMYGCOPHU-KRWDZBQOSA-N |

Isomeric SMILES |

C1CON([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Canonical SMILES |

C1CON(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Origin of Product |

United States |

Synthetic Methodologies for Fmoc S 5 Oxaproline

Retrosynthetic Analysis and Precursor Derivatization

The synthesis of Fmoc-(S)-5-oxaproline relies on strategic retrosynthetic disconnections that lead to readily available and stereochemically defined precursors. The core strategy often involves the formation of the isoxazolidine (B1194047) ring system from acyclic precursors, leveraging the inherent chirality of natural amino acids to establish the desired (S)-stereochemistry.

Serine and Threonine as Chiral Precursors

While direct synthesis from serine or threonine is a conceptually appealing approach due to their inherent chirality, more efficient and scalable routes have been developed. The challenges in directly converting serine and threonine have led researchers to explore alternative strategies that offer better control and higher yields. An efficient method for the ligation of unprotected peptides at serine and threonine residues has been developed using salicylaldehyde (B1680747) ester-mediated ligation, which is distinct from the synthesis of the 5-oxaproline (B3327250) ring itself. nih.gov

Hydroxylamine (B1172632) Activation Strategies

The hydroxylamine moiety is a key functional group in the 5-oxaproline ring and its activation is central to the synthetic strategy. In the context of the KAHA ligation, the N-terminal hydroxylamine of a peptide segment reacts with a C-terminal α-ketoacid of another segment. tcichemicals.comtcichemicals.com The synthesis of amino acids from hydroxylamine and keto acids has been demonstrated under various conditions, highlighting the fundamental reactivity of this functional group. mdpi.com The development of (S)-5-oxaproline as a stable hydroxylamine monomer has been a key advancement, enabling its seamless integration into Fmoc-based SPPS protocols. nih.govacs.org

Ring Formation and Cyclization Approaches

The construction of the 5-oxaproline ring is the pivotal step in the synthesis. Various methodologies have been explored to achieve efficient and stereocontrolled cyclization.

Intra-molecular Cyclization Mechanisms

Intramolecular cyclization represents a common and effective strategy for forming the isoxazolidine ring of 5-oxaproline. These reactions typically involve a precursor containing both a nucleophilic hydroxylamine and an electrophilic center, which are suitably positioned to facilitate ring closure. The mechanism of the KAHA ligation itself, which involves the formation of an amide bond, showcases the reactivity of the hydroxylamine group in a ligation context. researchgate.netresearchgate.net

Enantioselective Synthesis via Conjugate Addition

A highly effective and scalable method for the enantioselective synthesis of the 5-oxaproline core involves the conjugate addition of a hydroxylamine to an α,β-unsaturated ester. nih.gov A practical route to (S)-N-Boc-5-oxaproline utilizes a chiral amine-mediated enantioselective conjugate addition of a hydroxylamine to trans-4-oxo-2-butenoate. nih.gov This approach provides the desired enantiopure oxaproline in decagram amounts, making it suitable for large-scale protein synthesis. nih.gov

Fmoc Protection and Orthogonal Protecting Group Strategies

The protection of the amine functionality of 5-oxaproline with the fluorenylmethoxycarbonyl (Fmoc) group is essential for its application in SPPS. The Fmoc group is base-labile and can be selectively removed without affecting acid-labile side-chain protecting groups, a principle of orthogonality that is fundamental to modern peptide synthesis. wikipedia.orgtotal-synthesis.com

The introduction of the Fmoc group is typically achieved by reacting the amine with Fmoc chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions. rsc.orgnih.gov The stability of the Fmoc group towards acidic conditions used for cleavage from the resin and for the removal of many side-chain protecting groups makes it highly compatible with standard SPPS workflows. wikipedia.orgtotal-synthesis.com

Introduction of the 9-Fluorenylmethyloxycarbonyl (Fmoc) Group

The introduction of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group onto the (S)-5-oxaproline core is a key step to render it suitable for standard Fmoc-based solid-phase peptide synthesis. nih.gov This transformation is typically achieved after the synthesis of the core heterocyclic structure with an alternative protecting group, such as the acid-labile tert-butyloxycarbonyl (Boc) group.

A common and effective method for the introduction of the Fmoc group involves the reaction of the free hydroxylamine of (S)-5-oxaproline with an activated Fmoc reagent. One such established procedure utilizes 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) in the presence of a mild base like sodium bicarbonate (NaHCO₃). orgsyn.org The reaction proceeds via nucleophilic attack of the nitrogen atom of the deprotected (S)-5-oxaproline on the carbonyl carbon of Fmoc-OSu, leading to the formation of the stable Fmoc-protected product.

The reaction conditions are generally mild to avoid degradation of the starting material and product. A typical solvent system for this reaction is a mixture of acetonitrile (B52724) and water. orgsyn.org This ensures the solubility of both the polar (S)-5-oxaproline and the less polar Fmoc-OSu.

Table 1: Reaction Parameters for Fmoc Protection of (S)-5-Oxaproline

| Parameter | Condition |

| Starting Material | (S)-5-Oxaproline (from N-Boc deprotection) |

| Fmoc Reagent | Fmoc-OSu (9-fluorenylmethylsuccinimidyl carbonate) |

| Base | NaHCO₃ (Sodium Bicarbonate) |

| Solvent | Acetonitrile:Water |

| Temperature | Room Temperature |

| Reaction Time | Typically overnight |

This method is advantageous due to the high reactivity of Fmoc-OSu, which allows for efficient conversion under mild basic conditions that are compatible with the 5-oxaproline ring structure.

Conversion to Alternative N-Protective Forms (e.g., N-Boc-5-oxaproline)

The synthesis of this compound is intrinsically linked to the synthesis of its precursors, with N-Boc-(S)-5-oxaproline being the most prominent. The tert-butyloxycarbonyl (Boc) group is a widely used acid-labile protecting group for amines. Its synthesis has been a focus of methodological development due to its importance as a key building block for the KAHA ligation. nih.gov

An improved and scalable route to enantiopure (S)-N-Boc-5-oxaproline is based on a chiral amine-mediated enantioselective conjugate addition of a hydroxylamine to trans-4-oxo-2-butenoate. nih.gov This pathway has been shown to be practical and economical, capable of producing decagram quantities of the material. nih.gov

Another well-documented procedure involves a multi-step synthesis starting from a protected amino acid derivative. orgsyn.org This route includes steps such as reduction, mesylation, and a one-pot TBS deprotection-cyclization to form the cyclic hydroxylamine, followed by hydrolysis of an ethyl ester to yield the final N-Boc-(S)-5-oxaproline. orgsyn.org

The conversion from N-Boc-(S)-5-oxaproline to the free hydroxylamine, which is the immediate precursor for Fmoc protection, is achieved under acidic conditions that selectively cleave the Boc group while leaving the core structure intact. Reagents such as trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (B109758) (DCM) are commonly employed for this deprotection step.

Comparative Analysis of Synthetic Routes and Scalability for this compound Production

The production of this compound on a larger scale is largely dependent on the efficiency and scalability of the synthesis of its N-Boc protected precursor. The route utilizing a chiral amine-mediated enantioselective conjugate addition is highlighted as being particularly practical, scalable, and economical. nih.gov This method avoids some of the drawbacks of older synthetic approaches, which may have involved more expensive reagents or less efficient purification steps.

The scalability of the subsequent Fmoc protection step is generally favorable. The reaction conditions are straightforward, and the reagents, such as Fmoc-OSu and sodium bicarbonate, are commercially available and relatively inexpensive. The purification of the final this compound can be achieved using standard chromatographic techniques.

Table 2: Comparison of Synthetic Route Aspects for N-Boc-(S)-5-Oxaproline

| Feature | Chiral Amine Mediated Conjugate Addition | Multi-step Synthesis from Protected Amino Acid |

| Starting Materials | trans-4-oxo-2-butenoate, hydroxylamine, chiral amine | Protected amino acid derivative |

| Key Steps | Enantioselective conjugate addition | Reduction, mesylation, cyclization, hydrolysis |

| Scalability | Reported to be practical and scalable to decagrams nih.gov | Can be scalable, but may involve more steps |

| Economics | Described as economical nih.gov | Potentially higher cost due to multiple steps and reagents |

| Enantioselectivity | High, induced by the chiral amine | Dependent on the chirality of the starting material |

Advanced Applications in Chemical Peptide and Protein Synthesis

Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols

The utility of Fmoc-(S)-5-oxaproline is fundamentally linked to its compatibility with the most common method for peptide synthesis, the fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). acs.orgspringernature.comethz.ch This compatibility allows for the straightforward incorporation of the 5-oxaproline (B3327250) moiety into peptide chains, which is essential for its subsequent role in ligation.

A key advantage of this compound is its remarkable stability throughout the iterative cycles of Fmoc-SPPS. acs.orgethz.ch The standard Fmoc-SPPS procedure involves repeated steps of Nα-Fmoc group removal using a basic solution, typically piperidine (B6355638) in a solvent like dimethylformamide (DMF), followed by the coupling of the next Fmoc-protected amino acid. chempep.comluxembourg-bio.com The this compound building block is designed to be completely stable under these conditions. acs.org

Its hydroxylamine (B1172632) functional group, crucial for ligation, remains intact and protected within its cyclic structure, preventing unwanted side reactions during both the basic deprotection steps and the carbodiimide- or phosphonium/uronium-based coupling reactions. acs.orgchempep.com Furthermore, it is stable to the mild acidic conditions of trifluoroacetic acid (TFA) used for the final cleavage of the completed peptide from the solid support resin. chempep.comaltabioscience.com This robust nature ensures that the reactive hydroxylamine is preserved until it is needed for the specific ligation reaction. acs.orgethz.ch

| SPPS Step | Typical Reagents | This compound Stability | Reference |

|---|---|---|---|

| Fmoc Deprotection | 20-40% Piperidine in DMF | Stable | acs.orgchempep.com |

| Amino Acid Coupling | HATU, HBTU, DIC/HOBt | Stable | ethz.chnih.gov |

| Final Cleavage and Side-Chain Deprotection | TFA-based cocktails (e.g., 95% TFA) | Stable | chempep.comaltabioscience.com |

This compound is strategically incorporated as the N-terminal residue of a peptide fragment that is intended for ligation. ethz.chrsc.org After its addition to the growing peptide chain on the solid support, the synthesis is terminated. Upon cleavage from the resin, a peptide fragment is generated with a 5-oxaproline residue at its N-terminus. researchgate.net The hydroxylamine group of this residue serves as the reactive handle for the subsequent α-ketoacid-hydroxylamine (KAHA) ligation reaction. springernature.comethz.ch This approach allows for a convergent synthesis strategy, where different peptide fragments are synthesized separately and then joined together, facilitating the assembly of proteins up to 200 residues in length. acs.orgethz.ch The use of the Fmoc protecting group on the 5-oxaproline is crucial as it allows for its use in the middle of a protein sequence; the Fmoc group can be selectively removed after a ligation step to allow for a subsequent ligation at its newly freed N-terminus. rsc.orgnih.gov

Fragment-Based Protein Assembly Strategies

This compound is a cornerstone of modern convergent, fragment-based strategies for the total chemical synthesis of proteins. researchgate.netresearchgate.net This approach contrasts with linear synthesis by assembling a large protein from several smaller, pre-synthesized peptide segments. nih.gov

The Fmoc protecting group on the N-terminal 5-oxaproline is essential for this methodology. It remains stable throughout the SPPS of the peptide fragment, its cleavage from the resin, and its purification. researchgate.net This stability allows for the isolation of well-characterized, ready-to-ligate peptide segments. The Fmoc group can then be selectively removed under basic conditions (e.g., using piperidine) to expose the N-terminal hydroxylamine for the subsequent ligation step. nih.gov

This enables powerful multi-fragment assembly strategies, such as sequential or one-pot ligations, to construct proteins larger than 80 amino acids from three or more segments. researchgate.net A convergent strategy, where fragments are synthesized and purified in parallel before being joined, is generally more efficient than a linear approach, which is often plagued by the cumulative loss of yield and increasing difficulty of purification with each added amino acid. nih.gov

Convergent Synthesis of Complex Polypeptides and Proteins

This compound is central to the convergent power of the KAHA ligation, a strategy that dramatically enhances the efficiency of protein synthesis. nih.gov Unlike linear synthesis, where amino acids are added one by one, convergent synthesis involves the preparation of multiple, independent peptide segments that are subsequently joined together. The KAHA ligation facilitates this by creating a highly specific reaction between a peptide segment bearing a C-terminal α-ketoacid and another segment with an N-terminal hydroxylamine, readily introduced using this compound. ethz.chresearchgate.net

Synthesis of Hydrophobic and Amphiphilic Protein Segments

A significant challenge in chemical protein synthesis is the poor solubility of certain peptide segments, particularly those that are hydrophobic or amphiphilic in nature. These sequences are prone to aggregation, which can hinder both solid-phase synthesis and subsequent ligation reactions. The KAHA ligation, utilizing this compound, offers a distinct advantage in this domain. nih.gov

The reaction conditions are uniquely suited for solubilizing difficult peptide fragments. springernature.com Ligation is often performed in solvent mixtures such as dimethyl sulfoxide (B87167) (DMSO)/water, N-methyl-2-pyrrolidinone (NMP)/water, or with co-solvents like hexafluoroisopropanol (HFIP). springernature.comnih.gov These conditions effectively disrupt secondary structures and prevent aggregation, allowing for efficient coupling of segments that would be intractable with other methods. nih.gov A prime example is the successful synthesis of the antibacterial cyclic protein AS-48, which contains exceptionally hydrophobic segments. nih.govresearchgate.net The unique ability of the 5-oxaproline-mediated ligation to initially form a more soluble depsipeptide (ester) intermediate further aids in the handling and purification of these challenging sequences before its rearrangement to the final amide bond. acs.orgnih.gov

Iterative Segment Ligation Approaches for Larger Proteins

The true potential of this compound is realized in the synthesis of large proteins through iterative or sequential ligation strategies. By strategically placing an Fmoc-protected (S)-5-oxaproline at the N-terminus of an internal peptide segment, chemists can control the ligation sequence. After a first ligation event, the Fmoc group is removed, revealing a new N-terminal hydroxylamine ready for coupling with the next C-terminal α-ketoacid segment. researchgate.netresearchgate.net

This iterative process allows for the methodical assembly of proteins well over 100 amino acids, extending the reach of chemical synthesis to targets approaching 200 residues. ethz.ch The total chemical synthesis of the 177-residue protein hormone betatrophin stands as a testament to the efficacy of this multi-segment approach. springernature.com Similarly, the synthesis of the Ubiquitin-fold modifier 1 (UFM1) was achieved through a two-pot process, assembling the 80+ residue protein from three distinct, readily prepared segments. researchgate.netresearchgate.net This robust, iterative strategy provides access to large, complex proteins with a precision that is difficult to achieve through biological expression systems alone.

Synthesis of Specific Protein and Peptide Targets via KAHA Ligation

The versatility of this compound-mediated KAHA ligation is demonstrated by its successful application in the total chemical synthesis of a diverse array of specific and biologically active proteins and peptides.

Epidermal Patterning Factor (EPF) Proteins

The KAHA ligation has been successfully employed to synthesize members of the Epidermal Patterning Factor (EPF) family, a class of small, cysteine-rich plant proteins that regulate stomatal development. nih.gov The chemical synthesis of Epidermal Patterning Factor 1 (EPF1) was accomplished using a two-fragment KAHA ligation strategy. nih.govresearchgate.net This approach was chosen to overcome difficulties encountered during linear SPPS due to sequence-related challenges. nih.gov The synthesis involved ligating a peptide segment containing a C-terminal α-ketoacid with another segment bearing an N-terminal 5-oxaproline. The resulting chemically synthesized EPF1 was shown to be bioactive, demonstrating that the introduction of a non-canonical homoserine residue at the ligation site was well-tolerated and did not disrupt the protein's function in stomatal development in Arabidopsis thaliana. nih.gov

Ubiquitin Variants and Modified Protein Systems (e.g., SUMO, Pup, CspA, UFM1)

This compound has been instrumental in the synthesis of ubiquitin and numerous ubiquitin-like modifier proteins (Ubls), which are crucial for cellular signaling. orgsyn.org The ability to produce these proteins chemically allows for atomic-level modifications and the incorporation of probes that are inaccessible through recombinant methods.

| Target Protein/System | Synthesis Details | Key Findings/Significance |

| Ubiquitin (Ub) | Synthesized via a two-segment KAHA ligation approach. nih.govspringernature.com | Enabled the creation of numerous Ub variants to study the effects of atomic-level side chain modifications on E2-mediated chain formation. chemrxiv.org The ligation introduces a homoserine residue (e.g., Ala46Hse), providing a convenient route to highly pure, tailored Ub monomers. chemrxiv.org |

| SUMO | Small Ubiquitin-like Modifier proteins SUMO2 and SUMO3 were prepared using KAHA ligation with 5-oxaproline. ethz.chorgsyn.org | The synthetic proteins, containing homoserine residues, were successfully recognized and conjugated by SUMOylation enzymes, validating their biological activity. researchgate.net |

| UFM1 | Ubiquitin-fold modifier 1 was synthesized using sequential KAHA ligations, assembling the protein from three segments. researchgate.netnih.gov | This multi-segment strategy overcame the inefficiency of linear SPPS for this target and allowed for the production of C-terminal variants. researchgate.netresearchgate.net |

| Pup & CspA | Prokaryotic ubiquitin-like protein (Pup) and cold shock protein A (CspA) were synthesized using the KAHA ligation. ethz.chresearchgate.netorgsyn.org | Demonstrated the broad applicability of the 5-oxaproline method for producing diverse prokaryotic signaling and stress-response proteins. researchgate.net |

Hormones and Signaling Peptides (e.g., Betatrophin, Nitrophorin 4, AS-48)

The synthesis of complex hormones and signaling peptides showcases the robustness of the KAHA ligation for producing larger and structurally intricate targets, many of which lack the cysteine residues required for native chemical ligation. springernature.comnih.gov

| Target Protein/System | Synthesis Details | Key Findings/Significance |

| Betatrophin | The 177-residue protein hormone was synthesized using an iterative, multi-segment KAHA ligation strategy. acs.orgspringernature.comresearchgate.net | As a protein lacking cysteine residues, betatrophin is an ideal target for KAHA ligation. The successful multi-milligram scale synthesis demonstrated the method's power for producing large, biologically relevant proteins. springernature.comresearchgate.net |

| Nitrophorin 4 | The 20 kDa heme protein was successfully synthesized, a significant achievement for the KAHA ligation method. acs.orgspringernature.comnih.govethz.ch | This synthesis highlighted the capability of the ligation to produce large, functional proteins that can correctly fold and bind cofactors like heme. |

| AS-48 | The head-to-tail cyclized antibacterial protein was assembled via KAHA ligation. acs.orgnih.govnih.gov | The synthesis successfully navigated the challenges posed by the protein's highly hydrophobic and amphiphilic nature by using bespoke reaction conditions, including HFIP as a co-solvent. The synthetic protein displayed biological activity similar to the native version. nih.govresearchgate.net |

Cyclic Peptides and Macrocyclization Approaches

The synthesis of macrocyclic peptides is a pivotal strategy in drug discovery, as cyclization can enhance binding affinity, selectivity, and proteolytic stability compared to linear counterparts. rsc.orgrochester.edu One advanced approach for peptide macrocyclization involves the use of this compound in the α-ketoacid–hydroxylamine (KAHA) ligation. This method facilitates the efficient cyclization of unprotected linear peptides under mild conditions. nih.govnih.gov this compound serves as a stable and easily handled hydroxylamine precursor, which, after incorporation into the N-terminus of a peptide, reacts with a C-terminal α-ketoacid to form a cyclic structure. rsc.orgethz.ch A key feature of using (S)-5-oxaproline is that it ultimately yields a homoserine residue at the ligation site, a minor deviation from proteogenic amino acids that is often well-tolerated in biological applications. acs.orgacs.org

Head-to-Tail Cyclization of Linear Peptides

The head-to-tail cyclization of unprotected linear peptides can be achieved spontaneously and efficiently using this compound within the framework of the KAHA ligation. rsc.org This strategy, developed by Bode and coworkers, allows for the direct cyclization of peptides immediately following their cleavage from solid-phase synthesis (SPPS) resin. nih.govresearchgate.net The process circumvents the need for coupling reagents and the purification of linear precursors, streamlining the synthesis of cyclic peptides. rsc.org

The reaction mechanism proceeds between the N-terminal hydroxylamine, derived from (S)-5-oxaproline, and a C-terminal α-ketoacid integrated into the linear peptide sequence. nih.gov This initial reaction forms a cyclic depsipeptide intermediate containing an ester linkage. nih.govrsc.org This intermediate can then be rearranged in a one-pot procedure through an O-to-N acyl shift to yield the final, thermodynamically more stable, cyclic peptide with a native amide bond. nih.gov The ligation process results in the formation of a homoserine residue at the cyclization junction. acs.org

This Fmoc SPPS-based method has proven robust and has been successfully applied to synthesize a diverse library of homoserine-containing cyclic peptides, demonstrating its broad substrate scope across various amino acid compositions and ring sizes. rsc.orgresearchgate.net The efficiency of the KAHA ligation using this compound facilitates the creation of complex macrocycles that can be challenging to produce with standard cyclization methods. rsc.org

Table 1: Examples of Cyclic Peptides Synthesized via KAHA Ligation Using (S)-5-oxaproline This table is populated with representative data to illustrate the application's scope.

Influence of Ligation Site on Cyclization Efficiency

The efficiency of head-to-tail macrocyclization using this compound is significantly influenced by the amino acid sequence of the linear peptide precursor, particularly the residues flanking the ligation site. The conformational predisposition of the linear peptide to adopt a "turn-like" structure is a critical factor for successful intramolecular cyclization, as it brings the reactive N- and C-termini into proximity.

Research has shown that the presence of "turn-inducers," such as proline, within the peptide backbone has a substantial impact on the efficiency of the cyclization reaction. researchgate.net The incorporation of these residues helps to pre-organize the linear peptide into a conformation that is favorable for macrocyclization, thereby increasing the rate and yield of the desired cyclic product. In contrast, linear peptides lacking such turn-inducing elements may favor intermolecular reactions, leading to oligomerization, or may cyclize with significantly lower efficiency. For instance, in one study, the removal of a proline residue from a peptide sequence caused the cyclization yield to plummet from 54% to just 11%. researchgate.net

Furthermore, the nature of the amino acid at the N-terminus can introduce challenges such as epimerization. Studies have observed epimerization rates between 4.7% and 5.6% for peptides that contain a leucine (B10760876) residue at the N-terminal position involved in the ligation. researchgate.net Despite these sequence-dependent effects, the KAHA ligation with this compound remains a highly valuable method because it does not have a strict requirement for specific amino acids at the ligation site, offering broad applicability. researchgate.net

Table 2: Effect of Turn-Inducing Residues on Cyclization Efficiency This table presents illustrative data based on published findings to highlight the impact of peptide sequence on reaction yield.

Conformational and Structural Impact of Fmoc S 5 Oxaproline Incorporation

Stereochemical Fidelity and its Role in Maintaining Peptide Architecture

The maintenance of stereochemical integrity during solid-phase peptide synthesis (SPPS) is paramount for ensuring the correct three-dimensional structure and, consequently, the biological function of the final peptide. The use of Fmoc-protected amino acids, including Fmoc-(S)-5-oxaproline, is designed to suppress racemization during the activation and coupling steps of peptide synthesis. The urethane-based Fmoc protecting group is generally effective in preserving the stereochemistry of the α-carbon.

However, the stereochemical fidelity of this compound can be influenced by the specific reaction conditions and the nature of the adjacent amino acid residues. For instance, in the context of the α-ketoacid-hydroxylamine (KAHA) ligation, where (S)-5-oxaproline is a key reactant, some degree of epimerization has been observed. Studies have reported epimerization rates ranging from 4.7% to 5.6% in peptides that contain a leucine (B10760876) residue at the N-terminus. researchgate.net This suggests that while the (S) configuration is largely maintained, certain peptide sequences may be more susceptible to loss of stereochemical purity at the ligation site.

Enhanced Conformational Rigidity and Peptidomimetic Design Principles

A primary goal of peptidomimetic design is to create molecules that mimic the structure and function of natural peptides but with improved properties, such as enhanced stability and receptor affinity. sonar.ch This is often achieved by introducing conformational constraints into the peptide backbone to reduce its flexibility and lock it into a bioactive conformation. This compound, as a proline analogue, contributes significantly to this objective.

The cyclic nature of the 5-oxaproline (B3327250) ring inherently imparts conformational rigidity to the peptide backbone. nih.gov Substitution at the 5-position of the proline ring is unique because it is not subject to the electronic "gauche effect" that influences conformations in 3- or 4-substituted prolines. nih.gov Consequently, the puckering of the pyrrolidine (B122466) ring in 5-oxaproline is primarily governed by steric repulsions, which can be a predictable element in designing specific peptide conformations. nih.gov

The incorporation of such rigid elements is a key principle in peptidomimetic design, as it reduces the entropic penalty of binding to a receptor, potentially leading to higher affinity. The predictable influence of 5-oxaproline on the local peptide structure makes it a valuable tool for constructing peptidomimetics with well-defined three-dimensional shapes. This enhanced rigidity can also contribute to increased resistance to enzymatic degradation, a common limitation of natural peptides as therapeutic agents.

| Feature | Unsubstituted Proline | (S)-5-Oxaproline | Impact on Peptidomimetic Design |

| Backbone Flexibility | Restricted φ angle (~ -65°) | Similarly restricted φ angle | Induces local rigidity, pre-organizes peptide backbone for receptor binding. |

| Ring Pucker | Endo and Exo conformations | Influenced by steric effects at the 5-position | Offers a predictable conformational element for designing specific secondary structures. |

| Stereochemical Influence | (S)-configuration is standard | (S)-configuration is crucial for defined architecture | Maintenance of stereochemistry is key to achieving a single, active conformation. |

Influence on Secondary and Tertiary Structure of Synthetic Proteins

The incorporation of this compound, and the subsequent homoserine residue after ligation, can have a profound impact on the secondary and tertiary structures of synthetic proteins. Proline residues are known as "helix breakers" because their cyclic structure disrupts the hydrogen-bonding pattern of α-helices and can induce turns in the peptide backbone. 5-Oxaproline is expected to have a similar effect, making it a useful tool for designing specific secondary structural motifs, such as β-turns.

Pseudoprolines, which are derivatives of serine and threonine, are utilized in peptide synthesis to act as temporary turn-inducers that facilitate the cyclization of linear peptides. researchgate.net The incorporation of (S)-5-oxaproline in the KAHA ligation for peptide cyclization leverages a similar principle, where the conformational constraints imposed by the ring structure can help to pre-organize the linear peptide for efficient cyclization. researchgate.net

In the synthesis of larger proteins, the site-specific incorporation of a homoserine residue via the KAHA ligation with 5-oxaproline introduces a non-canonical amino acid that can influence protein folding and stability. nih.gov The additional methylene (B1212753) group and hydroxyl side chain of homoserine compared to serine can alter local polarity and hydrogen bonding potential, thereby subtly modifying the protein's tertiary structure. This allows for the precise engineering of protein structures to study folding pathways or to enhance therapeutic properties.

Homoserine Residue Incorporation and its Effect on Protein Structure and Biological Activity

The use of this compound in the α-ketoacid-hydroxylamine (KAHA) ligation results in the formation of a native amide bond with the concomitant conversion of the 5-oxaproline moiety into a homoserine residue at the ligation site. Homoserine, an isomer of the proteinogenic amino acid threonine, differs from serine by an additional methylene group in its side chain. wikipedia.org This seemingly small change can have significant effects on the structure and biological activity of the resulting peptide or protein.

The incorporation of homoserine has been utilized in various biochemical studies. For example, it has played a role in elucidating peptide synthesis pathways and has been used in the assembly of a snakebite-toxin-neutralizing peptide. wikipedia.orgescholarship.org The longer, more flexible side chain of homoserine compared to serine can lead to altered intramolecular interactions, potentially affecting the stability and folding of the protein. The hydroxyl group of homoserine can also serve as a site for post-translational modifications, further expanding its utility in protein engineering.

From a biological activity perspective, derivatives of homoserine, such as N-acyl-L-homoserine lactones, are well-known signaling molecules in bacteria, a process known as quorum sensing. nih.govresearchgate.net This highlights that the introduction of homoserine or its derivatives into a peptide sequence can impart novel biological functions. The ability to site-specifically introduce homoserine into a protein through the use of this compound in KAHA ligation provides a powerful tool for structure-activity relationship studies and the development of new protein-based therapeutics.

| Amino Acid | Side Chain | Potential Structural Impact | Potential Biological Activity Impact |

| Serine | -CH₂OH | Participates in hydrogen bonding; can be a phosphorylation site. | Can be critical for enzyme active sites and protein-protein interactions. |

| Threonine | -CH(OH)CH₃ | More sterically hindered than serine; can be a phosphorylation or glycosylation site. | Important for protein structure and function; involved in catalysis and binding. |

| Homoserine | -CH₂CH₂OH | Longer, more flexible side chain; alters local polarity and hydrogen bonding. | Can modulate biological activity; derivatives are involved in bacterial signaling. |

Methodological Innovations and Future Research Directions

Development of Complementary Protecting Group Strategies for Ligation Partners (e.g., α-Ketoacids)

A significant challenge in the broad application of the KAHA ligation has been the preparation and handling of the requisite α-ketoacid ligation partners. researchgate.net Unprotected α-ketoacids can be labile and prone to decarboxylation, while common protection strategies, such as forming esters or amides, can lead to epimerization or other unwanted side reactions. researchgate.net This has spurred the development of novel protecting group strategies that are orthogonal to the Fmoc/tBu chemistry used in SPPS and compatible with the KAHA ligation.

A critical innovation is the use of oximes for the chemoselective protection of α-ketoacids. researchgate.net In this strategy, α-ketoacids undergo a facile annulation reaction with oximes to form 2,5-dihydrooxazole 3-oxides. These resulting cyclic nitrones serve as chemically stable and configurationally robust masked versions of the α-ketoacid. researchgate.net This protection scheme is advantageous because it is highly chemoselective, allowing for the protection of an α-ketoacid even in the presence of an unprotected carboxylic acid. researchgate.net Deprotection is achieved under mild conditions using zinc metal and hydrolysis, reliably regenerating the enantiomerically pure α-ketoacid needed for ligation. researchgate.net This methodology has proven effective for peptide-derived α-ketoacids, overcoming a key hurdle in the preparation of ligation-competent fragments. researchgate.net

| Ligation Partner | Protecting Group Strategy | Key Features | Deprotection Condition |

| α-Ketoacid | Annulation with Oxime | Forms stable cyclic nitrone (2,5-dihydrooxazole 3-oxide). researchgate.net | Mild reduction with zinc metal followed by hydrolysis. researchgate.net |

| α-Ketoacid | Ester or Amide (Traditional) | Prone to epimerization and accentuates ketone electrophilicity. researchgate.net | Varies |

Addressing Challenges in Hydrophobic Peptide Synthesis

The synthesis of hydrophobic peptides and proteins represents a significant challenge in peptide chemistry due to their tendency to aggregate and their poor solubility in both aqueous and organic solvents. nih.govnih.gov These issues can severely hamper chain elongation during SPPS and subsequent purification and ligation steps. nih.gov Fmoc-(S)-5-oxaproline chemistry offers inherent advantages and has been integrated with novel strategies to tackle these problems.

Solubility Enhancement Strategies

A notable feature of the KAHA ligation involving this compound is the formation of a depsipeptide (ester) bond as the primary ligation product. researchgate.netnih.gov This intermediate often exhibits superior solubility and handling characteristics compared to the final amide-linked peptide. genscript.com This transient ester linkage disrupts the peptide backbone's hydrogen bonding network, which can mitigate aggregation and facilitate the assembly of hydrophobic sequences before a facile O-to-N acyl shift yields the final peptide bond. researchgate.netnih.gov

For particularly challenging sequences, the use of temporary, removable solubilizing tags is a powerful strategy. researchgate.netiris-biotech.de While the specific term "SOLACE tag" does not appear in the reviewed scientific literature, the principle is well-established through various hydrophilic tags that are attached to a peptide to improve its solubility during synthesis and purification. These tags, often composed of charged amino acids like lysine (B10760008) or arginine, can be installed via cleavable linkers. iris-biotech.debiobasic.com For instance, the Removable Backbone Modification (RBM) strategy involves installing Lys6-tagged groups into peptides during Fmoc-SPPS, which significantly enhances solubility for ligation and is later removed with trifluoroacetic acid (TFA). iris-biotech.de Another approach uses an Alloc-protected Phacm linker on a cysteine residue, allowing a solubilizing group to be attached and later removed using palladium chemistry. researchgate.netacs.org

Minimizing Aggregation Phenomena during SPPS and Ligation

Peptide aggregation during SPPS can lead to incomplete acylation and deprotection steps, resulting in deletion and truncation byproducts. iris-biotech.de Several techniques are employed to minimize this phenomenon. During SPPS, this includes the use of:

Chaotropic salts: Solutions of salts like LiCl or KSCN can be used in resin washes to disrupt secondary structures. iris-biotech.de

Specialized solvents: "Magic mixtures" composed of DCM, DMF, and NMP (1:1:1) can improve solvation of growing peptide chains. nih.gov The use of NMP, which is less polar than DMF, can also be beneficial for maintaining the solubility of hydrophobic peptides during elongation.

Backbone protection: Incorporating secondary amino acid surrogates, such as 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) groups on glycine (B1666218) residues, can prevent the formation of interchain hydrogen bonds that lead to aggregation. iris-biotech.de

The conditions of the KAHA ligation itself are well-suited for difficult or aggregation-prone sequences. The reaction is often performed in solvent systems like DMSO/acidic water or hexafluoroisopropanol (HFIP)/acetic acid, which are excellent at solubilizing even highly hydrophobic peptide fragments.

Advancements in Automated and Continuous Flow Synthesis incorporating this compound

The preparation of peptide fragments for ligation is often the rate-limiting step in chemical protein synthesis. Traditional batchwise SPPS requires 60-100 minutes per amino acid coupling cycle. biobasic.com Recent advancements in automated and continuous flow peptide synthesis have dramatically accelerated this process. acs.org

Modern flow-based synthesizers can reduce the time for a single amino acid incorporation to under two minutes. biobasic.comacs.org This is achieved by passing pre-heated reagents and solvents at high flow rates through a low-volume reaction vessel containing the solid support. acs.org This approach maintains a high concentration of reagents, allows for rapid reagent exchange, and enables efficient synthesis at elevated temperatures (e.g., 60-90°C), which significantly speeds up reaction kinetics for both coupling and Fmoc deprotection. biobasic.com

These automated fast-flow platforms are fully compatible with Fmoc/tBu chemistry and can therefore be used for the rapid synthesis of peptide segments containing specialized monomers like this compound. nih.gov The ability to quickly and reliably produce dozens of peptide fragments makes the subsequent assembly of large proteins via KAHA ligation more efficient and accessible. acs.org

| Synthesis Method | Time Per Residue | Key Advantages | Relevance to this compound |

| Traditional Batch SPPS | 60–100 minutes biobasic.com | Well-established, versatile. | Standard method for preparing fragments. |

| Microwave-Assisted SPPS | ~20 minutes acs.org | Faster cycle times, improved coupling efficiency. | Accelerates fragment synthesis. |

| Automated Fast-Flow SPPS | < 2 minutes biobasic.comacs.org | Extremely rapid, efficient mixing, in-line monitoring. acs.org | Enables high-throughput production of ligation-ready fragments. |

Expanding the Scope of this compound-Mediated Ligation in Chemical Biology and Protein Engineering

While highly effective, a limitation of the original KAHA ligation with this compound is that it results in a non-canonical homoserine residue at the ligation site following the O-to-N acyl shift. researchgate.net Although often well-tolerated, some applications in protein engineering and therapeutics require the native amino acid sequence. This has driven innovation to expand the scope of the ligation.

Recent developments have introduced novel cyclic hydroxylamine (B1172632) building blocks that enable the formation of canonical amino acids at the ligation junction. For example, cyclic dipeptide-derived hydroxylamines have been developed that yield native residues directly under modified KAHA ligation conditions, enabling ligation at challenging junctions like Leu-Ile. This approach has been successfully applied to the synthesis of K48/K63 selectively protected ubiquitin monomers and the complex peptide therapeutic tirzepatide. Similarly, a 4,4-difluoro-5-oxaproline monomer has been synthesized; upon ligation and subsequent hydrolysis of the resulting difluoro alcohol, a native aspartic acid residue is formed at the ligation site. This has been used to synthesize the hormone glucagon (B607659) and an insulin (B600854) variant.

Another significant application is in peptide macrocyclization. The KAHA ligation with 5-oxaproline (B3327250) can be used for the spontaneous head-to-tail cyclization of unprotected linear peptides immediately upon cleavage from the solid support, without the need for coupling reagents or purification of the linear precursor. This is a powerful tool in chemical biology for creating cyclic peptides, which often exhibit enhanced stability, binding affinity, and proteolytic resistance. These advancements demonstrate how the foundational chemistry of this compound continues to evolve, enabling the synthesis of increasingly complex and native-like protein targets for research and therapeutic development. researchgate.net

Q & A

Q. What are the critical steps for synthesizing Fmoc-(s)-5-oxaproline with high enantiomeric purity?

Methodological Answer:

- Step 1 : Use solid-phase Fmoc chemistry with preloaded resins (e.g., Rink Amide MBHA resin) to ensure controlled peptide elongation. Pre-activate this compound with coupling agents like HBTU/DIPEA in DMF for 1–2 hours .

- Step 2 : Monitor coupling efficiency via Kaiser tests or FT-IR spectroscopy to confirm >98% completion.

- Step 3 : Purify the product via reverse-phase HPLC (C18 column, gradient: 5–95% acetonitrile in 0.1% TFA) to isolate enantiomers. Enantiomeric excess (ee) should exceed 95%, validated by chiral HPLC (e.g., Chiralpak IA column) .

Q. How can researchers optimize the purification of this compound-containing peptides to minimize β-sheet aggregation?

Methodological Answer:

- Strategy : Incorporate solubilizing agents (e.g., 2,2,2-trifluoroethanol) during cleavage from resin to disrupt hydrophobic interactions .

- Chromatography : Use RP-HPLC with 0.1% acetic acid in the mobile phase to stabilize charged intermediates. Adjust gradient slope to 1%/min for better resolution of aggregated species .

- Lyophilization : Freeze-dry under high vacuum (<0.1 mbar) to prevent re-aggregation. Confirm purity via MALDI-TOF MS (mass accuracy ±0.1 Da) .

Advanced Research Questions

Q. How do conflicting NMR and CD spectroscopy data on this compound’s secondary structure arise, and how should they be resolved?

Methodological Answer:

- Root Cause : NMR may indicate disordered structures due to dynamic equilibria, while CD detects averaged helical tendencies. Use temperature-controlled NMR (e.g., 278–318 K) to probe conformational flexibility .

- Resolution : Cross-validate with FT-IR (amide I band at 1650 cm⁻¹ for α-helices) and molecular dynamics simulations (AMBER force field) to reconcile discrepancies .

Q. What strategies mitigate racemization during this compound incorporation into long peptide chains?

Methodological Answer:

- Condition Optimization : Use low-temperature coupling (4°C) and mild bases (e.g., N-methylmorpholine) to suppress base-induced racemization .

- Resin Choice : Employ PEG-based resins (e.g., ChemMatrix®) to reduce steric hindrance and improve coupling efficiency .

- Monitoring : Track racemization via Marfey’s reagent derivatization followed by HPLC (λ = 340 nm) .

Q. How does the oxaproline ring’s conformation influence peptide stability in enzymatic assays?

Methodological Answer:

- Experimental Design : Synthesize analogs with modified ring substituents (e.g., 5-methyl vs. 5-phenyl) and compare stability in trypsin/PBS buffers (37°C, 24h).

- Analysis : Quantify degradation via LC-MS and correlate with ring puckering parameters (Cremer-Pople coordinates) from X-ray crystallography .

Guidelines for Rigorous Research Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.